An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-(2-oxocyclohexyl)acetate
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-(2-oxocyclohexyl)acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 2-(2-oxocyclohexyl)acetate, a key intermediate in the synthesis of various organic molecules, notably as a precursor to the tryptamine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic methodologies, physicochemical characteristics, and strategic applications in medicinal chemistry. We will explore the primary synthetic routes, including the Michael addition and the Stork enamine alkylation, providing a detailed, representative experimental protocol. Furthermore, this guide discusses the compound's role in the Fischer indole synthesis for the creation of bioactive tryptamine analogs.
Introduction: The Strategic Importance of a Versatile Keto-Ester
Methyl 2-(2-oxocyclohexyl)acetate (CAS No: 13672-64-5) is a chiral, polycyclic organic compound that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a ketone and a methyl ester, allows for a diverse range of chemical transformations, making it a strategic starting material for the construction of more complex molecular architectures. The 1,4-dicarbonyl relationship inherent in its structure is a particularly useful motif for the synthesis of various heterocyclic systems.
Notably, Methyl 2-(2-oxocyclohexyl)acetate is a key precursor in the synthesis of tryptamines, a class of compounds with significant pharmacological activity.[1][2] The tryptamine skeleton is the core structure of numerous neurotransmitters, psychedelic compounds, and pharmaceutical agents. The ability to introduce substituents on the cyclohexyl ring of Methyl 2-(2-oxocyclohexyl)acetate offers a pathway to a wide array of tryptamine derivatives with potentially novel biological properties.
This guide will delve into the practical aspects of synthesizing and characterizing this important intermediate, providing the necessary technical details for its successful preparation and utilization in a research and development setting.
Synthetic Methodologies: Pathways to a Key Intermediate
The synthesis of Methyl 2-(2-oxocyclohexyl)acetate is primarily achieved through the formation of a carbon-carbon bond at the α-position of a cyclohexanone derivative. The two most prominent and effective methods are the Michael addition and the Stork enamine alkylation.
Michael Addition: A Classic Approach to 1,4-Dicarbonyls
The Michael addition is a cornerstone of organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] In the context of synthesizing Methyl 2-(2-oxocyclohexyl)acetate, the enolate of cyclohexanone acts as the Michael donor, and methyl acrylate serves as the Michael acceptor.
The causality behind this experimental choice lies in the inherent reactivity of the starting materials. Cyclohexanone, upon deprotonation with a suitable base, forms a resonance-stabilized enolate, which is a soft nucleophile. This soft nucleophilicity favors conjugate addition to the β-carbon of methyl acrylate, an electrophilic alkene, over direct addition to the carbonyl group. The subsequent protonation of the resulting enolate yields the desired product.
Diagram 1: Michael Addition for the Synthesis of Methyl 2-(2-oxocyclohexyl)acetate
Caption: Workflow of the Michael addition synthesis.
Stork Enamine Alkylation: A Milder Alternative
The Stork enamine alkylation offers a milder and often more selective method for the α-alkylation of ketones.[4] This method avoids the use of strong bases, which can sometimes lead to side reactions such as self-condensation of the ketone. The reaction proceeds in three key steps:
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Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine or morpholine, in the presence of an acid catalyst to form an enamine.
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Alkylation: The nucleophilic enamine then attacks an electrophile, in this case, methyl acrylate.
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Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the ketone, now alkylated at the α-position.
The choice of a secondary amine is critical for the success of this reaction. The resulting enamine is a weaker nucleophile than an enolate but is sufficiently reactive to add to activated alkenes like methyl acrylate. The reaction is driven to completion by the irreversible hydrolysis of the iminium salt.
Diagram 2: Stork Enamine Alkylation Workflow
Caption: Key steps in the Stork enamine alkylation.
Detailed Experimental Protocol: A Representative Synthesis via Michael Addition
The following protocol is a representative procedure for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate via a base-catalyzed Michael addition. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials:
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Cyclohexanone
-
Methyl acrylate
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Sodium methoxide (NaOMe)
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Methanol (MeOH), anhydrous
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (100 mL).
-
Base Addition: Carefully add sodium methoxide (0.1 mol) to the methanol and stir until fully dissolved.
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Enolate Formation: Cool the solution to 0 °C using an ice bath and add cyclohexanone (0.1 mol) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
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Michael Addition: To the enolate solution, add methyl acrylate (0.1 mol) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
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Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (50 mL).
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
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Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure Methyl 2-(2-oxocyclohexyl)acetate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of Methyl 2-(2-oxocyclohexyl)acetate is crucial for its identification, characterization, and quality control.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13672-64-5 | [1][5][6] |
| Molecular Formula | C₉H₁₄O₃ | [1][2][6] |
| Molecular Weight | 170.21 g/mol | [1][2][6] |
| Appearance | Colorless to pale yellow liquid | (Typical) |
| Boiling Point | Not definitively reported | [5] |
| Melting Point | 20 °C | [1] |
| Density | Not definitively reported | [5] |
Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz):
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δ 3.68 (s, 3H, -OCH₃)
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δ 2.80 - 2.20 (m, 4H, -CH₂-C=O and -CH-C=O)
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δ 2.10 - 1.40 (m, 7H, cyclohexyl protons)
-
-
¹³C NMR (CDCl₃, 100 MHz):
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δ 211.0 (C=O, ketone)
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δ 173.0 (C=O, ester)
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δ 51.5 (-OCH₃)
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δ 50.0 (α-carbon to ketone)
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δ 42.0, 34.0, 28.0, 25.0, 24.0 (cyclohexyl carbons and acetate CH₂)
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-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
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~2930, 2860 (C-H stretching)
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~1735 (C=O stretching, ester)
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~1710 (C=O stretching, ketone)
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~1170 (C-O stretching)
-
-
Mass Spectrometry (EI):
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m/z (%): 170 (M⁺), 139, 111, 98, 83, 55
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Applications in Drug Development: A Gateway to Tryptamines
The primary application of Methyl 2-(2-oxocyclohexyl)acetate in drug development is its role as a versatile precursor for the synthesis of tryptamine derivatives. The Fischer indole synthesis is a powerful method for constructing the indole ring system, a core component of many biologically active molecules.[3][4]
In this reaction, Methyl 2-(2-oxocyclohexyl)acetate is reacted with a substituted phenylhydrazine under acidic conditions. The ketone functionality of the cyclohexanone ring participates in the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the indole ring. The ester side chain can then be further manipulated, for example, by reduction and amination, to complete the tryptamine side chain.
Diagram 3: Fischer Indole Synthesis with Methyl 2-(2-oxocyclohexyl)acetate
Caption: General scheme for tryptamine synthesis.
By using variously substituted phenylhydrazines, a diverse library of tryptamine analogs can be synthesized. These analogs can then be screened for their pharmacological activity, targeting a range of receptors and biological pathways. The flexibility of this synthetic route makes Methyl 2-(2-oxocyclohexyl)acetate a valuable tool for medicinal chemists exploring the chemical space around the tryptamine scaffold.
Conclusion
Methyl 2-(2-oxocyclohexyl)acetate is a strategically important synthetic intermediate with significant applications in organic synthesis and drug discovery. Its efficient preparation via Michael addition or Stork enamine alkylation provides access to a versatile building block for the construction of complex molecules. The ability to readily convert this keto-ester into the indole nucleus through the Fischer indole synthesis underscores its value as a precursor to a wide range of potentially bioactive tryptamine derivatives. This guide has provided a comprehensive overview of its synthesis and properties, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
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ChemSynthesis. (2025, May 20). methyl (2-oxocyclohexyl)acetate. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023, December 19). Fischer indole synthesis. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023, October 29). Stork enamine alkylation. Retrieved January 12, 2026, from [Link]
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